molecular formula C18H16N2O8 B11100915 Benzene-1,4-diyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]

Benzene-1,4-diyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]

Cat. No.: B11100915
M. Wt: 388.3 g/mol
InChI Key: HKLVVYUEBPLIEZ-UHFFFAOYSA-N
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Description

The compound “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” is a complex organic molecule that features two pyrrolidinyl groups and two acetate groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrrolidinyl groups suggests that it may have unique reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” typically involves the following steps:

    Formation of the Pyrrolidinyl Groups: The pyrrolidinyl groups can be synthesized through the reaction of succinic anhydride with ammonia or primary amines, forming the pyrrolidinone ring.

    Acetylation: The pyrrolidinyl groups are then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Phenol: The acetylated pyrrolidinyl groups are then coupled with a phenol derivative through an esterification reaction, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” can undergo several types of chemical reactions:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating mixtures (nitric acid and sulfuric acid) or halogenating agents (e.g., bromine).

Major Products

    Hydrolysis: Produces carboxylic acids and alcohols.

    Oxidation: Produces quinones or other oxidized phenyl derivatives.

    Substitution: Produces substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.

    Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” depends on its specific application:

    Biochemical Interactions: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The pyrrolidinyl groups can form hydrogen bonds or hydrophobic interactions with target proteins.

    Cellular Pathways: In a biological context, the compound may affect cellular pathways by modulating the activity of key signaling molecules or transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(2,5-Dioxo-1-pyrrolidinyl)acetyl]oxy}phenyl 2-(2,5-dioxo-1-pyrrolidinyl)acetate
  • N-Hydroxysuccinimide esters
  • Succinimidyl esters

Uniqueness

The uniqueness of “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” lies in its dual pyrrolidinyl and acetate groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical interactions.

Properties

Molecular Formula

C18H16N2O8

Molecular Weight

388.3 g/mol

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C18H16N2O8/c21-13-5-6-14(22)19(13)9-17(25)27-11-1-2-12(4-3-11)28-18(26)10-20-15(23)7-8-16(20)24/h1-4H,5-10H2

InChI Key

HKLVVYUEBPLIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OC2=CC=C(C=C2)OC(=O)CN3C(=O)CCC3=O

Origin of Product

United States

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